1-Methyl-1H-pyrazole-4,5-diamine

Übersicht

Beschreibung

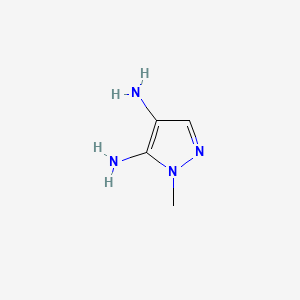

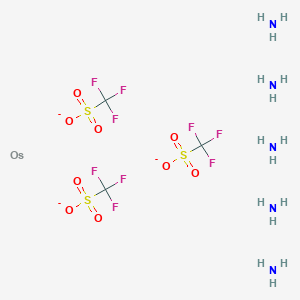

1-Methyl-1H-pyrazole-4,5-diamine is a chemical compound with the molecular formula C4H8N4. It is a powder in its physical form . The IUPAC name for this compound is 1-methyl-1H-pyrazole-4,5-diamine sulfate .

Synthesis Analysis

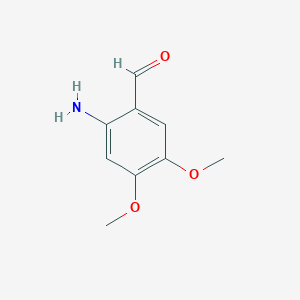

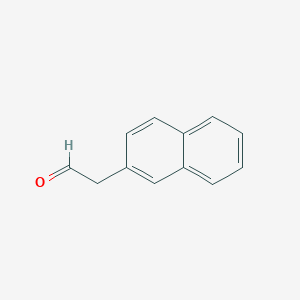

The synthesis of pyrazole compounds, such as 1-Methyl-1H-pyrazole-4,5-diamine, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a solution of NaOH was cooled and treated by dropwise addition of Br2, then amide was added in several portions and the reaction mixture was stirred .Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrazole-4,5-diamine consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazole compounds, including 1-Methyl-1H-pyrazole-4,5-diamine, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in numerous chemical reactions, including those catalyzed by iodine .Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazole-4,5-diamine has a molecular weight of 210.21 . It is a powder in its physical form and is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Preparation of Aminothiazoles

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a derivative of 1-Methyl-1H-pyrazole, is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators . The exact experimental procedures and results were not specified in the source.

Potential JAK2 Inhibitors for Myeloproliferative Disorders Therapy

The same derivative is also used in the preparation of amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy . Again, the exact experimental procedures and results were not specified in the source.

Antimicrobial Activity

Some pyrazole derivatives have shown promising antimicrobial activity. For instance, the compound 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one was observed to be active against S. aureus and E. coli .

Antileishmanial and Antimalarial Activity

Pyrazole derivatives have also been studied for their antileishmanial and antimalarial activities. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a certain compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Fluorescent Properties

Pyrazoles are known to exhibit fluorescent properties, making them useful in various scientific fields such as biochemistry for the development of fluorescent probes .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methylpyrazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-8-4(6)3(5)2-7-8/h2H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAXOKSJNVLLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437805 | |

| Record name | 1-Methyl-1H-pyrazole-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-pyrazole-4,5-diamine | |

CAS RN |

45514-38-3 | |

| Record name | 1-Methyl-1H-pyrazole-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

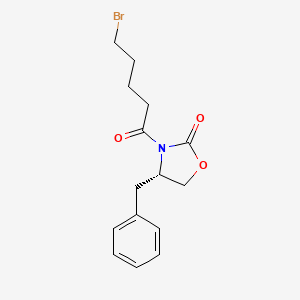

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

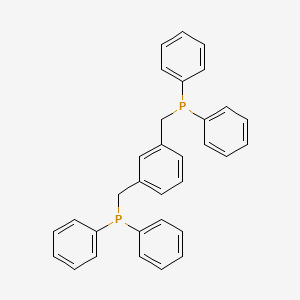

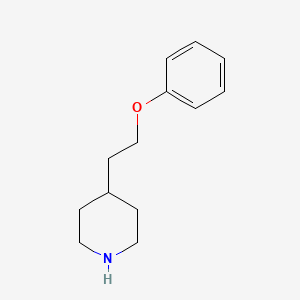

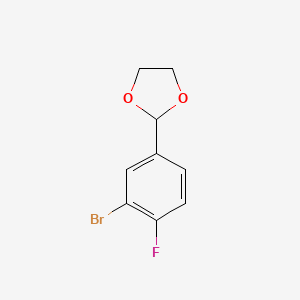

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride](/img/structure/B1599644.png)